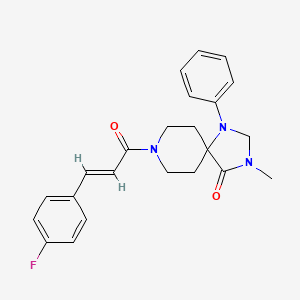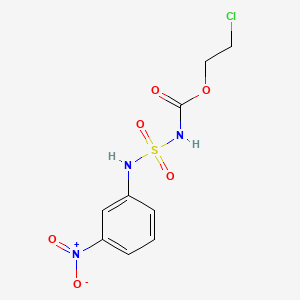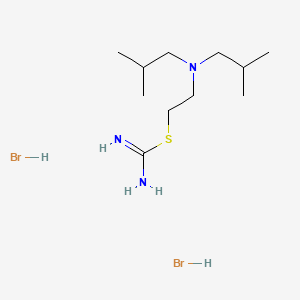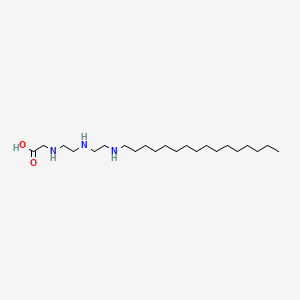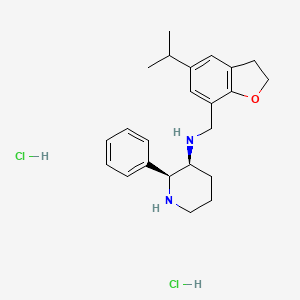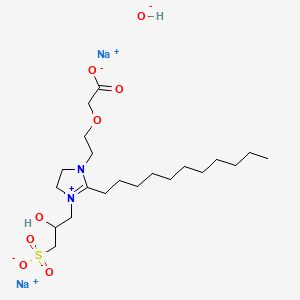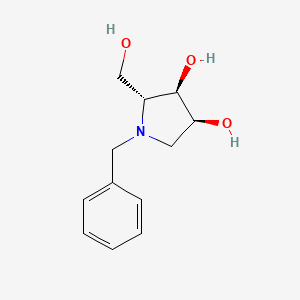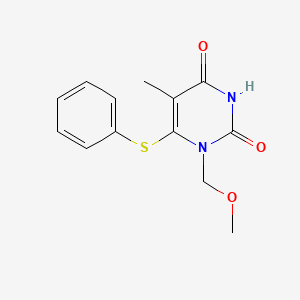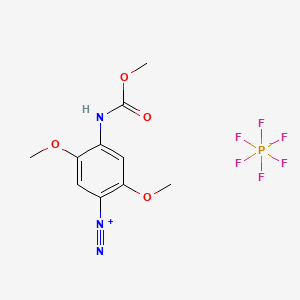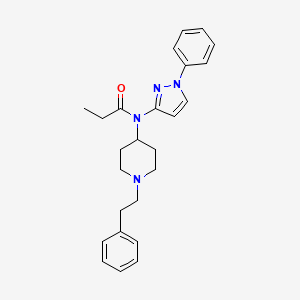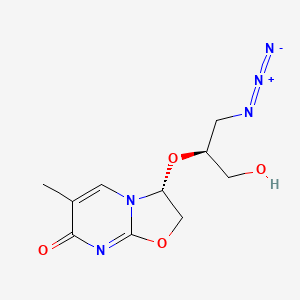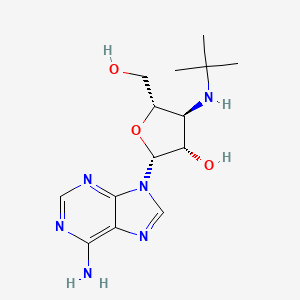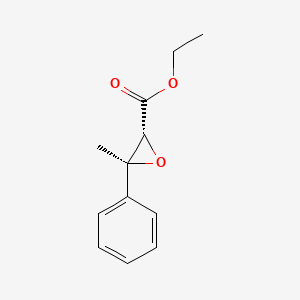
Ethyl methylphenylglycidate, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Ethyl methylphenylglycidate is typically synthesized through the Darzens condensation . This reaction involves the condensation of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base . The reaction conditions usually require a strong base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the epoxide ring . Industrial production methods follow similar synthetic routes but are optimized for large-scale production .
化学反応の分析
Ethyl methylphenylglycidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl methylphenylglycidate has a wide range of applications in scientific research:
作用機序
The mechanism by which ethyl methylphenylglycidate exerts its effects is primarily related to its interaction with olfactory receptors . The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of a strawberry-like aroma . The molecular targets involved are olfactory receptor proteins, and the pathways include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
類似化合物との比較
Ethyl methylphenylglycidate is unique due to its combination of ester and epoxide functional groups, which contribute to its distinctive aroma and reactivity . Similar compounds include:
Ethyl vanillin: Another flavoring agent with a vanilla-like aroma.
Methyl anthranilate: Known for its grape-like aroma.
Ethyl butyrate: Commonly used for its fruity aroma, reminiscent of pineapple.
These compounds share similar applications in the flavor and fragrance industry but differ in their specific sensory properties and chemical structures .
特性
CAS番号 |
19464-92-7 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
ethyl (2R,3S)-3-methyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/t10-,12-/m0/s1 |
InChIキー |
LQKRYVGRPXFFAV-JQWIXIFHSA-N |
異性体SMILES |
CCOC(=O)[C@H]1[C@](O1)(C)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


